

In-Depth Technical Guide to DM-4107: Chemical Properties, Structure, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-4107 has been identified as a significant metabolite of Tolvaptan, a selective vasopressin V2 receptor antagonist utilized in the management of autosomal dominant polycystic kidney disease (ADPKD). While initial commercial listings inaccurately categorized **DM-4107** as a plant growth regulator, extensive scientific literature confirms its origin as a product of human metabolism of Tolvaptan. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of **DM-4107**, with a focus on experimental data and methodologies relevant to researchers in drug development.

Chemical Properties and Structure

DM-4107, with the chemical formula C26H25CIN2O5, possesses a molecular weight of 480.95 g/mol .[1] Its systematic IUPAC name is 4-(5-chloro-2-(2-methyl-4-(2-methylbenzamido)benzamido)phenyl)-4-hydroxybutanoic acid. The structure of **DM-4107** is characterized by a central chloro-substituted phenyl ring linked to a hydroxybutanoic acid moiety and a complex amide side chain.

Table 1: Physicochemical Properties of **DM-4107**

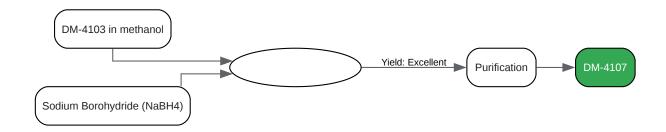


Property	Value	Reference
Chemical Formula	C26H25CIN2O5	[1]
Molecular Weight	480.95 g/mol	[1]
IUPAC Name	4-(5-chloro-2-(2-methyl-4-(2-methylbenzamido)benzamido) phenyl)-4-hydroxybutanoic acid	[1]
CAS Number	1346599-75-4	[1]
Appearance	Not specified in literature	
Solubility	Not explicitly detailed in literature	

Experimental Protocols Synthesis of DM-4107

A detailed protocol for the chemical synthesis of **DM-4107** has been described by Wan et al. in Chinese Chemical Letters.[2] The synthesis involves the reduction of its precursor, DM-4103 (4-(5-chloro-2-(2-methyl-4-(2-methylbenzamido)benzamido)phenyl)-4-oxobutanoic acid), using sodium borohydride.[2]

Experimental Workflow for the Synthesis of DM-4107



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Caption: Synthesis of **DM-4107** via reduction of DM-4103.



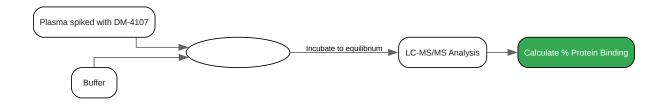
Detailed Methodology:

- DM-4103 is dissolved in methanol.
- Sodium borohydride is added to the solution.
- The reaction mixture is stirred until the reduction is complete.
- The resulting **DM-4107** is purified from the reaction mixture.
- The final product is confirmed by elemental analysis, IR, NMR, and MS data.[2]

Determination of Protein Binding

The extent of plasma protein binding is a critical parameter in drug development. While a specific protocol for **DM-4107** is not available, the general and widely accepted method of equilibrium dialysis is appropriate.

Experimental Workflow for Protein Binding Assay



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Caption: General workflow for determining protein binding.

Detailed Methodology:

- Prepare a solution of **DM-4107** in plasma from the species of interest (e.g., human, rat).
- Place the plasma sample in one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.

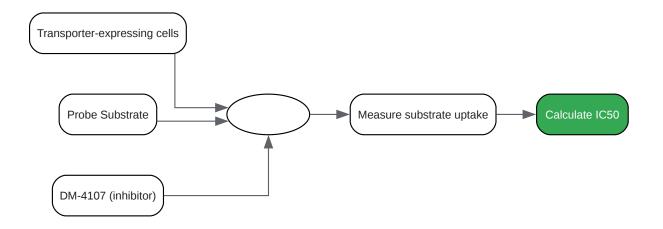


- Incubate the apparatus at physiological temperature (37°C) with gentle shaking until equilibrium is reached.
- At equilibrium, collect samples from both the plasma and buffer chambers.
- Determine the concentration of DM-4107 in each sample using a validated LC-MS/MS method.
- Calculate the percentage of protein-bound drug using the measured concentrations.

In Vitro Transporter Inhibition Assay

The inhibitory effect of **DM-4107** on various hepatic transporters has been quantified. These assays are typically performed using transfected cell lines that overexpress a specific transporter.

Experimental Workflow for Transporter Inhibition Assay



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Caption: Workflow for in vitro transporter inhibition assay.

Detailed Methodology:

 Culture cells engineered to overexpress a specific human liver transporter (e.g., HEK293-OATP1B1).



- Plate the cells in a multi-well format.
- Pre-incubate the cells with varying concentrations of DM-4107.
- Add a known substrate for the transporter (often radiolabeled) to initiate the uptake reaction.
- After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.
- Lyse the cells and measure the amount of substrate taken up using an appropriate method (e.g., scintillation counting for radiolabeled substrates).
- Plot the inhibition of substrate uptake against the concentration of DM-4107 to determine the IC50 value.

Biological Activity and Significance

DM-4107 is a major metabolite of Tolvaptan, formed primarily by the action of the CYP3A4 enzyme in the liver.[2] While Tolvaptan exerts its therapeutic effect by antagonizing the vasopressin V2 receptor, the direct pharmacological activity of **DM-4107** on this receptor or the downstream cAMP signaling pathway has not been extensively reported in the available literature.

The primary biological activity documented for **DM-4107** is its ability to inhibit several human liver transporters.

Table 2: In Vitro Inhibition of Human Liver Transporters by DM-4107

Transporter	IC50 (μM)	Reference
NTCP	95.6	
BSEP	119	
MRP3	61.2	
MRP4	37.9	



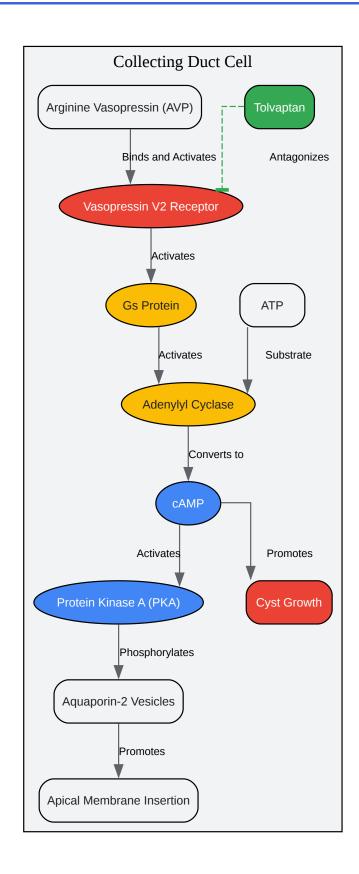
The inhibition of these transporters, which are involved in the disposition of bile acids and other endogenous and exogenous compounds, may have implications for drug-drug interactions and potential hepatotoxicity, although further investigation is required to establish the clinical relevance of these findings.

Signaling Pathway Context: Tolvaptan and the Vasopressin V2 Receptor

To understand the context in which **DM-4107** is formed, it is essential to consider the mechanism of action of its parent drug, Tolvaptan. In ADPKD, the vasopressin V2 receptor signaling pathway is implicated in cyst growth. Tolvaptan acts as an antagonist at this receptor, thereby inhibiting the production of cyclic AMP (cAMP) and slowing cyst progression.

Signaling Pathway of Vasopressin V2 Receptor and Tolvaptan Action





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Caption: Vasopressin V2 receptor signaling and the antagonistic action of Tolvaptan.



Currently, there is no direct evidence to suggest that **DM-4107** interacts with this signaling pathway. Its primary known role is as a metabolite of Tolvaptan.

Conclusion

DM-4107 is a key metabolite of Tolvaptan, characterized by its inhibitory effects on several hepatic transporters. This technical guide has provided a detailed overview of its chemical structure, a reproducible synthesis protocol, and standardized methodologies for assessing its biological properties. While its direct pharmacological activity on the primary target of its parent compound remains to be fully elucidated, the information presented here serves as a valuable resource for researchers in pharmacology and drug development investigating the metabolism and potential off-target effects of Tolvaptan and related compounds. Future research should focus on characterizing the potential for **DM-4107** to modulate cellular signaling pathways and its contribution to the overall safety and efficacy profile of Tolvaptan.

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References

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